molecular formula C12H10ClNO2S2 B2364047 Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate CAS No. 866039-49-8

Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate

Cat. No.: B2364047
CAS No.: 866039-49-8
M. Wt: 299.79
InChI Key: RAYJYCQGJDDKRN-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a chloromethyl group and a benzenecarboxylate ester group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(2-bromo-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate
  • Methyl 4-{[(2-iodo-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate
  • Methyl 4-{[(2-methyl-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate

Uniqueness

Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate is unique due to the presence of the chlorine atom in the thiazole ring, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to participate in nucleophilic substitution reactions and may also affect its interaction with biological targets .

Properties

IUPAC Name

methyl 4-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S2/c1-16-11(15)8-2-4-9(5-3-8)17-7-10-6-14-12(13)18-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYJYCQGJDDKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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